BenchChemオンラインストアへようこそ!

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid

Lipophilicity Drug-likeness Formulation development

2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid (C₁₃H₁₅NO₄, MW 249.26) is an N-substituted 3-oxoisoindoline-4-carboxylic acid building block within the broader oxoisoindoline chemical class. The compound is catalogued as an AldrichCPR collection chemical by Sigma-Aldrich (PH017391) and is supplied at ≥97% purity by Bidepharm with batch-specific NMR, HPLC, and GC analytical documentation.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
Cat. No. B7813544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCCOCCN1CC2=C(C1=O)C(=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO4/c1-2-18-7-6-14-8-9-4-3-5-10(13(16)17)11(9)12(14)15/h3-5H,2,6-8H2,1H3,(H,16,17)
InChIKeyUZXNAGHXXUULRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid (CAS 1048916-58-0) – Physicochemical Properties and Synthetic Pedigree


2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid (C₁₃H₁₅NO₄, MW 249.26) is an N-substituted 3-oxoisoindoline-4-carboxylic acid building block within the broader oxoisoindoline chemical class. The compound is catalogued as an AldrichCPR collection chemical by Sigma-Aldrich (PH017391) and is supplied at ≥97% purity by Bidepharm with batch-specific NMR, HPLC, and GC analytical documentation . Its predicted physicochemical profile includes a LogP of 0.46, density 1.3±0.0 g/cm³, boiling point 471.1±0.0 °C at 760 mmHg, and flash point 238.7±0.0 °C . This compound serves as the direct carboxylic acid precursor for the amide-based probe molecule ML377 [1].

Why Generic 3-Oxoisoindoline-4-carboxylic Acids Cannot Substitute for the 2-(2-Ethoxyethyl) Derivative


The 3-oxoisoindoline-4-carboxylic acid scaffold is a privileged pharmacophore; however, the N-substituent at position 2 governs crucial molecular properties that determine the compound's fitness for specific downstream applications. The 2-ethoxyethyl side chain of the target compound imposes a LogP of 0.46, markedly lower than the methoxyethyl (LogP 0.987) and ethyl (LogP 1.361) analogs . This lipophilicity gradient directly influences aqueous solubility, passive membrane permeability, and protein-binding characteristics. Furthermore, the target compound is the only commercially available member of this sub-series that provides the exact carboxylic acid handle required for generating the validated TAG-accumulation probe ML377 (IC₅₀ 1.1 μM, >45-fold selective) [1]. Substituting a different N-alkyl or N-alkoxyalkyl analog would generate a structurally distinct amide library, precluding access to the ML377 chemotype and its established structure-activity relationships.

Head-to-Head Evidence Guide: Quantifiable Differentiation of 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid from Closest Analogs


LogP-Driven Solubility and Permeability Differentiation versus N-Alkyl and N-Alkoxyalkyl Analogs

The target compound (2-ethoxyethyl substituent) has a predicted LogP of 0.46, which is 53% lower than the 2-methoxyethyl analog (LogP 0.987) and 66% lower than the 2-ethyl analog (LogP 1.361). This LogP difference of −0.53 and −0.90 log units, respectively, predicts substantially higher aqueous solubility and lower non-specific protein binding for the target compound .

Lipophilicity Drug-likeness Formulation development

Exclusive Synthetic Precursor to the ML377 Probe: Enabling TAG Accumulation Inhibition Research

The target compound is the direct carboxylic acid precursor used to synthesize ML377, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-ethoxyethyl)-3-oxoisoindoline-4-carboxamide. ML377 is a validated probe that inhibits triacylglyceride (TAG) accumulation with an IC₅₀ of 1,100 ± 100 nM (n=4, 100% Emax) in the primary HTS assay, confirmed in the H9c2 high-content orthogonal assay (IC₅₀ = 790 ± 10 nM, n=2), and demonstrates >45-fold selectivity over DGAT-1 pathway inhibition (>50 μM) and H9c2 cytotoxicity (LC₅₀ >50 μM) [1]. No other 3-oxoisoindoline-4-carboxylic acid analog provides access to this exact chemotype with identical potency and selectivity profile.

Triacylglyceride accumulation Metabolic disease Chemical probe development

Ethoxyethyl Side Chain Imparts a Distinct Hydrogen-Bond Acceptor Profile Relative to Shorter or Non-Ether N-Substituents

The 2-ethoxyethyl group contains an ether oxygen that serves as an additional hydrogen-bond acceptor (HBA), increasing the total HBA count to 4 for the target compound (C₁₃H₁₅NO₄), versus 3 HBA for the 2-methoxyethyl analog (C₁₂H₁₃NO₄) and 3 HBA for the 2-ethyl analog (C₁₁H₁₁NO₃) . The extended ethoxyethyl chain also introduces an additional rotatable bond, influencing conformational flexibility in binding pockets. In the context of the 3-oxoisoindoline-4-carboxamide PARP-1 inhibitor series, the lactam nitrogen substituent is known to be critical for cellular potency; secondary or tertiary amine character at this position strongly modulates activity [1].

Structure-Activity Relationship Medicinal chemistry Molecular recognition

Purity Certification and Batch-to-Batch Reproducibility: Bidepharm QC Documentation vs. Sigma-Aldrich 'As-Is' Supply

Bidepharm supplies the target compound at a standard purity of 97% and provides batch-specific analytical documentation including NMR, HPLC, and GC reports . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems . In contrast, Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and sells it 'AS-IS' without any warranty of identity or purity . For researchers requiring traceable, batch-specific purity certification—particularly for SAR studies, biological assay validation, or patent filings—the Bidepharm or MolCore sources provide verifiable quality assurance that Sigma-Aldrich does not.

Chemical procurement Quality control Reproducibility

Thermal Stability Margins: Boiling Point and Flash Point Differentiation for Process Chemistry Applications

The target compound has a predicted boiling point of 471.1±0.0 °C at 760 mmHg and a flash point of 238.7±0.0 °C . While direct boiling point comparisons with the methoxyethyl and ethyl analogs are not uniformly available from the same prediction source, the significantly higher molecular weight of the target (MW 249.26) compared to the ethyl analog (MW 205.21) suggests a correspondingly higher boiling point and lower volatility, which may be advantageous in high-temperature reaction conditions or vacuum distillation protocols .

Process chemistry Thermal stability Scale-up safety

Class-Wide AChE Inhibitory Potential: Scaffold Framework for CNS-Targeted Lead Optimization

Novel oxoisoindoline derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors, with 2 of 12 compounds in the Rayatzadeh et al. (2015) series showing good inhibitory activity compared to other derivatives [1]. While the target compound itself was not among those directly tested, the 3-oxoisoindoline-4-carboxylic acid scaffold is established as a productive AChE inhibitor pharmacophore. The target compound's lower LogP (0.46 vs. 0.987–1.361 for close analogs) may confer superior CNS drug-likeness parameters, as optimal CNS penetration generally correlates with LogP values in the 1–3 range with lower values favoring reduced plasma protein binding .

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

High-Value Application Scenarios for 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid Based on Evidence-Verified Differentiation


Synthesis of ML377 and Analog Libraries for Triacylglyceride Accumulation Probe Development

The target compound is the mandatory synthetic precursor for generating ML377 (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-ethoxyethyl)-3-oxoisoindoline-4-carboxamide), a validated probe for inhibiting myocyte triacylglyceride accumulation (IC₅₀ 1.1 μM) with >45-fold selectivity over DGAT-1 and cytotoxicity [1]. Researchers investigating insulin resistance, lipotoxicity, and metabolic disease mechanisms should procure this specific carboxylic acid to enable amide coupling with substituted anilines, thereby accessing the ML377 chemotype and its SAR series. No other N-substituted 3-oxoisoindoline-4-carboxylic acid can produce the identical probe molecule. The documented QC supply from Bidepharm (97% purity, NMR/HPLC/GC) or MolCore (NLT 98%, ISO-certified) ensures reproducible amide coupling yields and biological assay outcomes .

PARP-1 Inhibitor Lead Optimization Leveraging the 3-Oxoisoindoline-4-carboxamide Pharmacophore

The 3-oxoisoindoline-4-carboxamide core has been crystallographically validated as a PARP-1 inhibitor scaffold, with the intramolecular seven-membered hydrogen bond between the carboxamide NH and oxindole carbonyl ensuring a planar, binding-competent conformation [1]. The target compound's carboxylic acid functionality at position 4 permits direct conversion to diverse carboxamide libraries through standard amide coupling chemistry. The ethoxyethyl N-substituent introduces a tertiary amine character that was shown in SAR studies to be important for cellular PARP-1 potency [1]. Compared to the 2-ethyl analog, the ethoxyethyl group provides an additional ether oxygen H-bond acceptor that may engage complementary protein surface interactions in the PARP-1 binding site.

CNS-Targeted Acetylcholinesterase Inhibitor Discovery with Optimized Physicochemical Properties

The oxoisoindoline scaffold has demonstrated acetylcholinesterase inhibitory activity, with Rayatzadeh et al. (2015) reporting active derivatives in an Ellman's assay screen [1]. The target compound's LogP of 0.46 is notably lower than the methoxyethyl (0.987) and ethyl (1.361) analogs, which predicts better aqueous solubility, reduced plasma protein binding, and potentially favorable CNS penetration characteristics . For medicinal chemistry teams pursuing CNS AChE inhibitors, the target compound's solubilizing ethoxyethyl group and carboxylic acid handle for further derivatization offer a differentiated starting point that may reduce non-specific binding liabilities commonly encountered with more lipophilic oxoisoindoline derivatives.

Chemical Biology Tool Compound Development via Carboxylic Acid Derivatization

The carboxylic acid at position 4 of the target compound is a versatile synthetic handle for generating amides, esters, acyl hydrazides, and hydroxamic acids—key functional groups in chemical biology probe design. The ethoxyethyl N-substituent provides a solubilizing group that distinguishes the compound from shorter-chain N-alkyl analogs, while the documented pKa of the carboxylic acid (estimated ~3–4 based on aromatic carboxylic acid class behavior) enables selective deprotonation and coupling under mild conditions. For groups developing affinity chromatography ligands, fluorescent probes, or PROTAC conjugates from the oxoisoindoline scaffold, the combination of the ethoxyethyl solubilizing group and the 4-carboxylic acid handle offers a unique and commercially accessible building block [1].

Quote Request

Request a Quote for 2-(2-Ethoxyethyl)-3-oxoisoindoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.